![molecular formula C26H22O10 B12432952 (2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B12432952.png)
(2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (2R)-3-(3,4-dihydroxyphényl)-2-[3-[2-[2-(3,4-dihydroxyphényl)éthényl]-3,4-dihydroxyphényl]prop-2-énoyloxy]propanoïque est un composé organique complexe caractérisé par de multiples groupes hydroxyle et des cycles aromatiques. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide (2R)-3-(3,4-dihydroxyphényl)-2-[3-[2-[2-(3,4-dihydroxyphényl)éthényl]-3,4-dihydroxyphényl]prop-2-énoyloxy]propanoïque implique généralement des réactions organiques en plusieurs étapes. Une approche courante est le couplage de molécules précurseurs par des réactions d’estérification et de condensation aldolique. Les conditions de réaction nécessitent souvent l’utilisation de catalyseurs tels que des acides ou des bases, et les réactions sont généralement réalisées à des températures contrôlées pour garantir la stéréochimie souhaitée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse organique à grande échelle, y compris l’utilisation de réacteurs à écoulement continu pour optimiser l’efficacité de la réaction et le rendement. Le processus peut également inclure des étapes de purification telles que la cristallisation ou la chromatographie pour obtenir le composé pur.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes hydroxyle, conduisant à la formation de quinones.
Réduction : Les réactions de réduction peuvent convertir les groupes éthényle en groupes éthyle.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène en conditions acides.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone.
Substitution : Réactifs électrophile comme le brome ou les agents nitrants à des températures contrôlées.
Principaux produits
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Formes réduites avec des groupes éthyle.
Substitution : Composés aromatiques fonctionnalisés avec divers substituants.
Applications de recherche scientifique
Chimie
Le composé est utilisé comme élément de base dans la synthèse organique, en particulier dans le développement de molécules complexes ayant des activités biologiques potentielles.
Biologie
En recherche biologique, le composé est étudié pour ses propriétés antioxydantes en raison de la présence de multiples groupes hydroxyle.
Médecine
Le composé est étudié pour ses effets thérapeutiques potentiels, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés chimiques spécifiques.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential biological activities.
Biology
In biological research, the compound is studied for its antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine
The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
Les effets biologiques de l’acide (2R)-3-(3,4-dihydroxyphényl)-2-[3-[2-[2-(3,4-dihydroxyphényl)éthényl]-3,4-dihydroxyphényl]prop-2-énoyloxy]propanoïque sont principalement attribués à sa capacité à interagir avec des cibles cellulaires telles que les enzymes et les récepteurs. Les multiples groupes hydroxyle du composé lui permettent d’agir comme antioxydant, piégeant les radicaux libres et réduisant le stress oxydatif. De plus, son interaction avec des voies moléculaires spécifiques peut moduler les réponses inflammatoires et inhiber la prolifération des cellules cancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (2R)-3-(3,4-dihydroxyphényl)-2-[3-[2-(3,4-dihydroxyphényl)éthényl]propanoïque
- Acide (2R)-3-(3,4-dihydroxyphényl)-2-[3-[2-(3,4-dihydroxyphényl)éthényl]-3,4-dihydroxyphényl]propanoïque
Unicité
La structure unique de l’acide (2R)-3-(3,4-dihydroxyphényl)-2-[3-[2-[2-(3,4-dihydroxyphényl)éthényl]-3,4-dihydroxyphényl]prop-2-énoyloxy]propanoïque, avec ses multiples groupes hydroxyle et son système conjugué étendu, le distingue des composés similaires. Cette complexité structurale contribue à sa réactivité chimique diversifiée et à ses activités biologiques potentielles.
Propriétés
Formule moléculaire |
C26H22O10 |
|---|---|
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
(2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid |
InChI |
InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/t23-/m1/s1 |
Clé InChI |
YMGFTDKNIWPMGF-HSZRJFAPSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12432869.png)
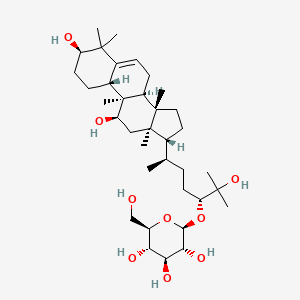
![N-[[2,6-difluoro-4-[3-(1H-1,2,4-triazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-inden-2-amine;phosphoric acid](/img/structure/B12432880.png)
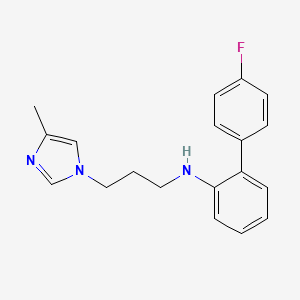
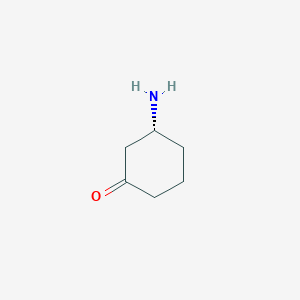
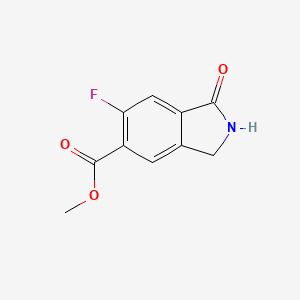
![(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12432914.png)
![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[[(1R,2R,4R,5S,8S,10R,13R,14S,17R,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432916.png)
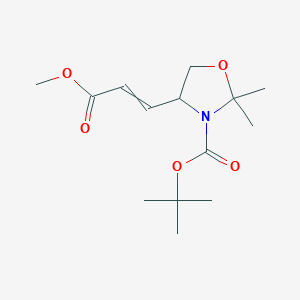
![[(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate](/img/structure/B12432936.png)
![5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12432943.png)
![(2R,3R,4R,5R,6S)-2-{[(2S,3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy}-6-methyloxane-3,4,5-triol](/img/structure/B12432957.png)


